3,4-Dichloro Miconazole Nitrate
Description
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(3,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-3-14(16(21)8-13)18(9-24-6-5-23-11-24)25-10-12-1-4-15(20)17(22)7-12;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRLQMTZCNGZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoinformatic Characterization for Research Applications
Established Synthetic Routes for Miconazole (B906) Core Structure Elaboration
The synthesis of the miconazole core structure has been approached through various methodologies. A common strategy involves the N-alkylation of imidazole (B134444) with a substituted phenacyl halide, followed by reduction of the ketone and subsequent O-alkylation. google.com One established route begins with 2,4-dichloroacetophenone, which is first subjected to N-alkylation with imidazole. The resulting ketone is then reduced to the corresponding alcohol, which is finally O-alkylated with 2,4-dichlorobenzyl chloride to yield miconazole. google.com
An alternative approach utilizes a carbenoid insertion reaction. scielo.org.mxscielo.org.mx This method involves the reaction of a diazoketone, derived from 2,4-dichlorobenzoic acid, with imidazole in the presence of a copper (II) acetylacetonate (B107027) catalyst. scielo.org.mx The resulting imidazolyl ketone is then reduced to an alcohol. This alcohol intermediate can then be reacted with a mesylate, such as one derived from 2,4-dichlorobenzyl alcohol, to furnish the miconazole structure. scielo.org.mx Chemoenzymatic methods have also been developed to produce enantiomerically pure miconazole, highlighting the importance of stereochemistry in its biological activity. acs.orgresearchgate.net
| Starting Material | Key Reactions | Intermediates | Final Product | Reference |
| 2,4-Dichloroacetophenone | N-alkylation, Carbonyl reduction, O-alkylation | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Miconazole | google.comgoogle.com |
| 2,4-Dichlorobenzoic acid | Diazotization, Carbenoid insertion, Carbonyl reduction, O-alkylation | 2-Diazo-1-(2,4-dichlorophenyl)ethanone, 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone, 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol | Miconazole | scielo.org.mxscielo.org.mx |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanol | N-alkylation, O-alkylation | - | Miconazole |
Targeted Synthetic Strategies for the Introduction of 3,4-Dichloro Substituents
The introduction of 3,4-dichloro substituents onto the phenyl rings of the miconazole scaffold requires specific synthetic strategies, as the common commercially available starting materials often feature 2,4-dichloro substitution.
Regioselective Halogenation Approaches
Achieving a 3,4-dichloro substitution pattern necessitates the use of starting materials with this specific arrangement or the development of regioselective halogenation methods. While direct regioselective chlorination of an unsubstituted or monosubstituted phenyl ring within the miconazole framework is challenging, a more controlled approach involves starting with precursors already bearing the 3,4-dichloro motif. For instance, the synthesis could commence with 3,4-dichloroacetophenone or 3,4-dichlorobenzoic acid, following similar synthetic routes as described for the 2,4-dichloro analog.
The regioselectivity of halogenation reactions on aromatic rings is governed by the directing effects of existing substituents. In the context of synthesizing precursors for 3,4-dichloro miconazole, a deep understanding of these principles is crucial. For example, starting with a meta-directing group could facilitate the introduction of a second chlorine atom at the desired position.
Optimization of Reaction Conditions for Research Scale Synthesis
For research-scale synthesis, reaction conditions must be optimized to maximize yield and purity. In the synthesis of miconazole analogs, factors such as the choice of solvent, base, temperature, and catalyst can significantly impact the outcome. For the N-alkylation of imidazole, a variety of bases and solvents have been employed, including potassium carbonate in dimethylformamide (DMF). researchgate.net The reduction of the ketone intermediate is often achieved using reducing agents like sodium borohydride. For the final O-alkylation step, phase-transfer catalysts can be utilized to improve reaction efficiency. google.com The optimization of these conditions is essential for the efficient production of 3,4-dichloro miconazole nitrate (B79036) for research purposes.
Derivatization Strategies for Structure-Activity Relationship (SAR) and Mechanistic Probes
To explore the structure-activity relationships of 3,4-dichloro miconazole nitrate and to develop mechanistic probes, the synthesis of various analogs with modifications to the imidazole moiety and the dichlorophenyl/dichlorobenzyl ethers is crucial.
Synthesis of Analogs with Modifications to the Imidazole Moiety
The imidazole ring is a key component of miconazole's structure and function. Modifications to this moiety can provide valuable insights into its role in antifungal activity. One approach involves the replacement of the imidazole ring with other five-membered nitrogen-containing heterocycles, such as 1,2,4-triazole. researchgate.net The synthesis of such analogs would follow similar synthetic pathways, substituting imidazole with the desired heterocycle in the initial N-alkylation step. Another strategy involves the introduction of substituents onto the imidazole ring itself.
Advanced Spectroscopic and Chromatographic Techniques for Research Material Characterization
The structural elucidation and purity assessment of Miconazole Nitrate are accomplished using a combination of advanced spectroscopic and chromatographic methods. These techniques are crucial for quality control and research applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure of miconazole. The ¹H-NMR spectrum shows characteristic signals corresponding to the protons in the imidazole ring, the dichlorophenyl groups, and the ethyl chain. studylib.net The ¹³C-NMR spectrum provides data on the carbon skeleton, with distinct chemical shifts for the carbons in the aromatic rings, the imidazole ring, and the aliphatic chain. studylib.netmdpi.com
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of miconazole typically shows a molecular ion peak corresponding to the free base (C₁₈H₁₄Cl₄N₂O) and several characteristic fragment ions. chemicalbook.comstudylib.netnist.gov Common fragments include those resulting from the cleavage of the ether linkage and the loss of the dichlorobenzyl group. studylib.netmdpi.com High-resolution mass spectrometry (HRMS) is employed to identify metabolites by detecting biotransformation products such as hydroxylated and oxidized forms of the parent drug. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of miconazole nitrate exhibits characteristic absorption bands. mdpi.commdpi.com These include bands for C-H stretching of the aromatic and aliphatic parts, C=N stretching of the imidazole ring, C-O-C stretching of the ether group, and C-Cl stretching of the dichlorophenyl groups. mdpi.comresearchgate.net The presence of the nitrate ion is also confirmed by its characteristic absorption.
| Spectroscopic Data | Observed Peaks / Signals (Selected) | Source |
| ¹H-NMR (DMSO-d₆, ppm) | 9.09 (s, 1H), 7.43-7.72 (m, various aromatic & imidazole H) | studylib.net |
| ¹³C-NMR (ppm) | 136.1 (imidazole C), 134.08-133.20 (quaternary aromatic C), 75.56 (CH-O), 67.39 (CH₂-O), 51.72 (CH₂-N) | studylib.net |
| Mass Spectrometry (m/z) | 414 (M⁺), 333, 205, 159 (base peak) | studylib.net |
| IR Spectroscopy (cm⁻¹) | 3151 (imidazole C=N stretch), 1589 & 1562 (C-C stretch, dichlorobenzene), 1092 (C-O-C stretch) | mdpi.commdpi.com |
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used technique for the assay and purity determination of Miconazole Nitrate in pharmaceutical formulations. nih.govresearchgate.net Reversed-phase HPLC methods typically use a C8 or C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and a buffer solution. medcraveonline.comresearchgate.netpsu.edu Detection is commonly performed using a UV detector at wavelengths such as 220 nm, 230 nm, or 232 nm. medcraveonline.comresearchgate.netpsu.edu These methods are validated for linearity, accuracy, precision, and robustness to ensure reliable and repeatable results. medcraveonline.comijpsonline.comijprs.com HPLC can effectively separate miconazole from its degradation products and other components in a formulation. researchgate.netnih.gov
Gas Chromatography (GC) : Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID), is another method used for the determination of miconazole. nih.gov This technique requires temperature programming to achieve good separation. nih.gov GC can be used for the simultaneous determination of miconazole and other active ingredients in combined dosage forms. nih.govnih.gov
| Chromatographic Method | Column | Mobile Phase / Conditions | Detection | Source |
| HPLC | C18 | Acetonitrile : Water (70:30, v/v) with 0.2% Triethylamine, pH 3.2 | UV at 215 nm | scispace.com |
| HPLC | C8 | Methanol : Water (85:15, v/v) | UV at 220 nm | researchgate.netmedcraveonline.com |
| HPLC | C18 | Methanol : Acetonitrile : 50mM Ammonium (B1175870) Acetate buffer (pH 6) (60:30:10, v/v/v) | UV at 230 nm | psu.edu |
| GC-FID | Capillary Column AE.SE-54 | Temperature programmed; Nitrogen carrier gas | Flame Ionization Detector (FID) | nih.gov |
Mechanisms of Fungal Resistance and Resistance Reversal Strategies
Elucidation of Intrinsic and Acquired Azole Resistance Mechanisms in Fungi
Acquired resistance to azoles in fungal pathogens is primarily driven by two well-documented molecular mechanisms: modifications of the target enzyme, lanosterol (B1674476) 14α-demethylase, and the enhanced efflux of the drug from the fungal cell. nih.govbcpcpesticidecompendium.org These adaptations reduce the effective intracellular concentration of the antifungal agent, allowing the fungus to survive and proliferate.
The ERG11 gene (also known as CYP51) encodes the enzyme lanosterol 14α-demethylase, the primary target of azole antifungals. nih.gov Alterations in this gene are a cornerstone of azole resistance. These changes can prevent the drug from binding to its target or can increase the amount of the target enzyme, thereby requiring higher drug concentrations for inhibition.
Point mutations within the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.gov These substitutions can alter the three-dimensional structure of the enzyme's active site, reducing the binding affinity of azole drugs like miconazole (B906). chemspider.com Consequently, the drug is less effective at inhibiting ergosterol (B1671047) biosynthesis, a critical process for maintaining the integrity of the fungal cell membrane. mdpi.com
Numerous mutations in the ERG11 gene have been identified in azole-resistant clinical isolates. infectiologyjournal.com While many mutations are associated with resistance to triazoles like fluconazole (B54011), some have been specifically linked to imidazole (B134444) resistance. For example, in the yeast Malassezia restricta, a novel non-synonymous mutation, R88C, in the ERG11 gene was found to be associated with elevated minimum inhibitory concentrations (MICs) for miconazole, as well as fluconazole and terbinafine (B446). t3db.canih.gov Studies in Candida albicans have identified over 140 different amino acid substitutions in Erg11p, with certain "hot-spot" regions being particularly prone to mutations that confer resistance. infectiologyjournal.comnih.gov
Interactive Table 1: Selected ERG11 Point Mutations and Azole Resistance
| Fungal Species | ERG11 Mutation | Associated Azole Resistance | Reference |
| Malassezia restricta | R88C | Miconazole, Fluconazole, Terbinafine | t3db.ca |
| Candida tropicalis | Y132F | Fluconazole, Voriconazole (B182144) | mdpi.com |
| Candida tropicalis | S154F | Fluconazole, Voriconazole | mdpi.com |
| Candida albicans | K143Q | Fluconazole, Voriconazole | nih.gov |
| Candida albicans | Y132H | Fluconazole, Voriconazole | infectiologyjournal.com |
Instead of altering the drug target itself, fungi can develop resistance by increasing the production of the lanosterol 14α-demethylase enzyme. This is achieved through the overexpression of the ERG11 gene. nih.gov Increased quantities of the target enzyme mean that a higher concentration of the azole drug is needed to achieve a sufficient level of inhibition. thermofisher.com
Research has demonstrated that treatment of Candida albicans with various azoles, including the imidazole miconazole, induces the upregulation of ERG11 mRNA levels. thermofisher.com This response is not exclusive to ERG11; treatment with azoles or other sterol biosynthesis inhibitors like terbinafine and fenpropimorph (B1672530) can lead to the global upregulation of other genes in the ergosterol pathway. thermofisher.com The transcriptional regulation of ERG11 is complex and involves transcription factors such as Upc2, where gain-of-function mutations can lead to constitutive overexpression of ERG11 and subsequent azole resistance. chemspider.com
A major strategy for fungal survival against azoles is the active removal of the drug from the cell. This is accomplished by membrane-bound transporter proteins known as efflux pumps. nih.gov Overexpression of the genes encoding these pumps is a frequent cause of high-level azole resistance. thermofisher.com Two primary superfamilies of transporters are implicated: the ATP-binding cassette (ABC) transporters, which use ATP hydrolysis for energy, and the Major Facilitator Superfamily (MFS) transporters, which typically use a proton motive force. nih.gov
The expression of genes encoding efflux pumps is tightly controlled by a network of transcription factors. fishersci.ca In Candida albicans, gain-of-function mutations in transcription factors like Tac1p, Mrr1p, and Cap1p can lead to the constitutive overexpression of efflux pump genes, such as CDR1, CDR2 (ABC transporters), and MDR1 (an MFS transporter). fishersci.ca
Studies have shown a direct link between these regulatory pathways and miconazole resistance. For instance, a deficiency in the transcription factor Hap2p in C. albicans was found to increase susceptibility to miconazole. This increased sensitivity was associated with a reduced ability to upregulate the expression of CDR1 and MDR1 upon miconazole exposure. fishersci.ca Furthermore, the induction of the CDR1 promoter by miconazole is mediated by a distal AP-1 element in its promoter region, highlighting a specific regulatory response to this imidazole. inchem.org
Efflux pumps exhibit varying degrees of substrate specificity, meaning they can transport a range of different compounds. The ABC transporter Cdr1p in C. albicans is known to be a major contributor to azole resistance and has a broad substrate range. thermofisher.comfishersci.ca Notably, Cdr1p possesses a binding site for several azoles, including miconazole and ketoconazole (B1673606). nih.govnih.gov In contrast, the MFS transporter Mdr1p in C. albicans has been shown to confer resistance to fluconazole but not to miconazole or itraconazole (B105839), indicating a narrower substrate specificity that excludes certain imidazoles. nih.gov
The development of efflux pump inhibitors is a key strategy to reverse this resistance mechanism. The monoamine oxidase inhibitor clorgyline, for example, has been identified as a broad-spectrum inhibitor of fungal ABC and MFS transporters. It has been shown to reverse the resistance of recombinant yeast strains to azoles, including miconazole, by inhibiting pump activity. nih.gov
Interactive Table 2: Substrate Specificity of Selected Fungal Efflux Pumps for Miconazole
| Pump | Fungal Species | Superfamily | Miconazole Transport/Binding | Reference |
| Cdr1p | Candida albicans | ABC | Yes (binding site identified) | nih.govnih.gov |
| Cdr2p | Candida albicans | ABC | Implied (structurally similar to Cdr1p) | mdpi.com |
| Mdr1p | Candida albicans | MFS | No | nih.gov |
Biofilm-Associated Resistance and Tolerance
One of the most significant challenges in treating fungal infections is the ability of fungi like Candida species to form biofilms. mdpi.com Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix (ECM), which adhere to surfaces. mdpi.comfrontiersin.org This mode of growth confers a state of high resistance to antifungal drugs, with fungi in biofilms reported to be up to 1,000 times more resistant than their free-floating, planktonic counterparts. nih.govgcu.ac.uk
The extracellular matrix is a defining feature of a biofilm, providing structural stability and protection from external threats, including antifungal agents. mdpi.comnih.gov The ECM is a complex mixture of biomolecules, including polysaccharides (such as mannan (B1593421) and glucan), proteins, lipids, and extracellular DNA (eDNA). frontiersin.orgnih.gov
A long-held hypothesis suggested that the dense, polymeric nature of the ECM acts as a physical barrier, preventing or limiting the penetration of drugs to the fungal cells embedded deep within the biofilm. oup.comnih.gov Studies have shown that the ECM can indeed slow the diffusion of antifungal agents. nih.gov For instance, the mannan-glucan complexes within the Candida matrix are known to contribute to drug sequestration. researchgate.net However, further research indicates that while diffusion may be hampered, this mechanism alone does not fully account for the high levels of resistance observed. nih.govnih.gov Studies have demonstrated that even when antifungal agents penetrate the biofilm and reach concentrations well above the minimum inhibitory concentration (MIC) for planktonic cells, the biofilm remains viable. oup.comnih.gov This suggests that while the ECM plays a role, it is not the sole or primary driver of biofilm-associated resistance to azoles.
The unique environment within a biofilm leads to significant physiological heterogeneity among the fungal cells, which is a key contributor to drug tolerance. nih.gov
Persister Cells: Deep within the mature biofilm, a subpopulation of dormant or slow-growing cells, known as "persister cells," exists. mdpi.com These cells have reduced metabolic activity and are therefore less susceptible to antifungal drugs that target active cellular processes. mdpi.com The presence of these tolerant cells is considered a significant factor in the recalcitrance of biofilm infections and their tendency to recur. mdpi.com
Nutrient and Oxygen Gradients: The dense structure of a biofilm creates gradients of nutrients and oxygen. Cells in the deeper layers often experience nutrient limitation and hypoxia (low oxygen). nih.govpnas.org In filamentous fungi like Aspergillus fumigatus, these self-induced hypoxic microenvironments have been shown to be a major driver of antifungal resistance. pnas.org Similarly, Candida albicans biofilms grown under anaerobic conditions demonstrate high resistance to various azole antifungals. nih.govgcu.ac.uk This altered physiological state, induced by the biofilm architecture itself, contributes significantly to drug tolerance. mdpi.com
Mitochondrial Dysfunction and Its Role in Resistance Development
Mitochondria are central to fungal metabolism, virulence, and drug resistance. nih.gov The relationship between mitochondrial function and azole resistance is complex, as dysfunction can lead to either increased susceptibility or resistance, depending on the specific context and mutation. nih.gov
Azoles, including miconazole, function by inhibiting the ergosterol biosynthesis pathway, which can indirectly affect mitochondrial integrity and lead to the production of reactive oxygen species (ROS). drugbank.com However, certain mitochondrial defects can trigger resistance through specific signaling pathways. For example, mitochondrial dysfunction can activate the pleiotropic drug resistance (Pdr) pathway, leading to the overexpression of genes encoding drug efflux pumps, which actively expel antifungal agents from the cell. nih.gov
Furthermore, mitochondrial dysfunction can trigger calcium signaling pathways that up-regulate genes responsible for drug resistance and cell wall synthesis. pnas.org This mitochondrial-nuclear communication allows the fungus to adapt to the stress induced by azole treatment and develop a resistant phenotype. nih.govpnas.org Therefore, while mitochondria are a target for antifungal action, they are also a critical node in the development of resistance.
Strategies for Overcoming Antifungal Resistance in Research Models
To combat the rise of antifungal resistance, researchers are exploring strategies to restore the efficacy of existing drugs and develop novel compounds that circumvent resistance mechanisms.
Synergistic Interactions with Resistance Modulators (in vitro studies)
One promising approach is the use of combination therapy, where an azole antifungal is co-administered with a non-antifungal compound, or "resistance modulator," that enhances its activity. oup.com In vitro studies have identified several compounds that exhibit synergistic effects with azoles against resistant fungal strains.
A key class of modulators includes inhibitors of the calcineurin pathway, such as tacrolimus (B1663567) (FK506). nih.gov Calcineurin is a protein phosphatase involved in stress responses, and its inhibition renders fungal cells more susceptible to the stress induced by azoles. nih.gov Studies have shown that combining FK506 with azoles like itraconazole and voriconazole results in significant synergistic activity against both fluconazole-susceptible and fluconazole-resistant Candida glabrata isolates. nih.gov
Other natural and synthetic compounds have also been identified as effective resistance modulators.
| Resistance Modulator | Fungal Target | Azole Agent(s) | Observed Synergistic Effect | Reference(s) |
| Tacrolimus (FK506) | Candida glabrata (resistant) | Ketoconazole, Itraconazole, Voriconazole, Fluconazole | High synergistic effect, with synergy rates of 77%, 73%, 63%, and 60% respectively. | nih.gov |
| Harmine Hydrochloride (HMH) | Candida albicans (resistant) | Fluconazole (FLC), Itraconazole (ITR) | HMH at 8 µg/mL reduced the MIC of FLC by up to 2048-fold. HMH at 16-32 µg/mL reduced the MIC of ITR by up to 512-fold. | nih.gov |
| Oleanolic Acid (OA) | Aspergillus spp. | Itraconazole (ITR), Posaconazole (POS) | Synergy rates of 80% with ITR and 97% with POS. | asm.org |
| Oleanolic Acid (OA) | Cryptococcus neoformans | Posaconazole (POS) | 100% synergy rate observed. | asm.org |
These findings highlight the potential of using resistance modulators to rejuvenate the clinical utility of azole antifungals against resistant pathogens.
Rational Design of Derivatives to Circumvent Resistance Mechanisms (e.g., Efflux Pump Inhibitors)
Another key strategy involves the rational design of new antifungal derivatives that are either not recognized by resistance mechanisms or actively inhibit them. mdpi.com A major focus of this research is overcoming efflux pump-mediated resistance. Efflux pumps are membrane transporters that actively remove drugs from the cell, and their overexpression is a common cause of azole resistance. nih.gov
Researchers are designing novel azole derivatives with modified chemical structures to make them poor substrates for these pumps. rsc.orgrsc.org For example, a series of benzanilide-containing azole derivatives were synthesized and showed potent activity against azole-resistant Candida strains. rsc.orgrsc.org Mechanistic studies revealed that these new compounds not only inhibited their primary target, CYP51, but also inhibited biofilm formation and the expression of the efflux pump gene CDR1, thereby helping to reverse resistance. rsc.org
Similarly, the hybridization of the azole core with other chemical moieties, such as monoterpenes, has yielded compounds with high antifungal activity against both susceptible and resistant Candida strains. mdpi.com The goal of such molecular design is to create potent antifungals that can either evade or directly inhibit key resistance mechanisms like efflux pumps, offering a powerful tool against drug-resistant infections. plos.org
Targeting Alternative Fungal Pathways or Virulence Factors
In the face of growing resistance to conventional antifungal agents that target ergosterol biosynthesis, research has shifted towards innovative strategies that circumvent these established resistance mechanisms. One of the most promising approaches involves targeting alternative fungal pathways or specific virulence factors. This strategy aims to either restore the efficacy of existing drugs like miconazole nitrate (B79036) or to attack the pathogen through novel mechanisms, thereby reducing the selective pressure that drives resistance. Instead of solely focusing on inhibiting fungal growth (fungistatic) or killing the fungus (fungicidal), this approach also seeks to disarm the pathogen by neutralizing the tools it uses to cause infection.
A key advantage of this strategy is that virulence factors and some alternative pathways are often not essential for the fungus's survival in non-host environments, meaning that targeting them may exert a weaker selective pressure for the development of drug resistance. frontiersin.org These strategies often involve combination therapies, where an agent that inhibits a virulence factor or an alternative pathway is used alongside a conventional antifungal like 3,4-Dichloro Miconazole Nitrate to create a synergistic effect. jmb.or.kr
Targeting Fungal Virulence Factors
A primary strategy is to inhibit fungal virulence factors, which are the attributes that enable a fungus to cause disease. By neutralizing these factors, the pathogen can be rendered less harmful and more susceptible to both the host immune system and conventional antifungal drugs.
Inhibition of Biofilm Formation: Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix. umt.edu.my This structure provides significant protection against antifungal drugs, making biofilm-related infections particularly difficult to treat. frontiersin.org Unlike many other azoles, miconazole has demonstrated significant fungicidal activity against mature Candida biofilms. oup.comnih.gov This activity is linked to its ability to induce the production of reactive oxygen species (ROS) within the biofilm cells. frontiersin.orgoup.com Research has shown that combining miconazole with other compounds can further enhance its antibiofilm activity. For instance, the quaternary ammonium (B1175870) compound domiphen (B77167) bromide acts synergistically with miconazole, increasing the permeability of fungal membranes and leading to an excess accumulation of ROS, which results in enhanced killing of biofilm cells of various Candida species, including azole-resistant strains. frontiersin.orgasm.org Similarly, natural compounds like berberine (B55584) have been found to work synergistically with miconazole against C. albicans biofilms. frontiersin.org
Inhibition of Morphological Transition: The ability of dimorphic fungi, such as Candida albicans, to switch from a yeast-like (blastospore) to a filamentous (hyphal) form is a critical virulence factor, essential for tissue invasion and biofilm formation. frontiersin.orgresearchgate.net Miconazole nitrate has been shown to inhibit this transformation of blastospores into the invasive mycelial form. hres.ca By preventing this transition, miconazole disrupts a key process in the pathogenesis of infection, which complements its primary mechanism of inhibiting ergosterol synthesis. nih.gov
Interactive Data Table: Studies on Miconazole Targeting Fungal Virulence Factors
| Virulence Factor | Fungal Species | Key Finding | Compound(s) Used | Reference(s) |
|---|---|---|---|---|
| Biofilm Formation | Candida spp. | Miconazole shows significant fungicidal effect against mature biofilms, associated with increased ROS levels. | Miconazole | oup.com |
| Biofilm Formation | Candida albicans | The combination of miconazole and domiphen bromide results in excess ROS and enhanced killing of biofilm cells. | Miconazole, Domiphen Bromide | frontiersin.org |
| Biofilm Formation | Candida albicans | Miconazole nitrate-based cream effectively inhibited both the biomass and viability of biofilms. | Miconazole Nitrate | umt.edu.my |
| Biofilm Formation | C. albicans, C. glabrata, C. tropicalis, C. parapsilosis | Miconazole significantly reduces the metabolic activity of mature Candida biofilms developed on acrylic surfaces. | Miconazole | nih.gov |
| Biofilm Formation | Candida albicans | Berberine exhibits a synergistic effect with miconazole against C. albicans biofilms. | Miconazole, Berberine | frontiersin.org |
| Morphological Transition | Candida albicans | Miconazole nitrate inhibits the transformation of blastospores into the invasive mycelial form. | Miconazole Nitrate | hres.ca |
| Adherence | Candida albicans | Miconazole affects the fatty acid components of the cell membrane, which can alter fungal adherence. | Miconazole | nih.gov |
Targeting Alternative Fungal Pathways
Another advanced strategy is to target cellular pathways that, while not the direct target of the antifungal, are essential for the fungus to tolerate the drug-induced stress. Inhibiting these "helper" pathways can cripple the fungus's ability to survive treatment with drugs like miconazole nitrate.
Calcineurin Pathway: The calcineurin pathway is a crucial calcium-dependent signaling pathway that regulates stress responses, virulence, and drug resistance in many fungi. nih.govembopress.org Studies have revealed that calcineurin is essential for the development of tolerance to miconazole in C. albicans. frontiersin.org Fungi with inhibited calcineurin function are markedly more sensitive to azoles. embopress.org This suggests that combining a calcineurin inhibitor with miconazole could be a powerful strategy to overcome tolerance and enhance its antifungal efficacy, even against strains that have developed resistance through other mechanisms. frontiersin.orgembopress.org
Hsp90 Chaperone Pathway: Heat shock protein 90 (Hsp90) is a molecular chaperone that helps other proteins to fold correctly and remain stable, especially during periods of cellular stress, such as that induced by antifungal drugs. mdpi.comscholaris.ca Hsp90 plays a critical role in enabling the evolution of azole resistance and is essential for tolerance to miconazole. frontiersin.org Pharmacological or genetic inhibition of Hsp90 function can block the emergence of miconazole tolerance and re-sensitize resistant strains to treatment. frontiersin.orgjmb.or.kr Therefore, targeting the Hsp90 pathway represents a viable strategy to disrupt the mechanisms that fungi use to adapt to and survive miconazole treatment.
Trehalose (B1683222) Biosynthesis Pathway: The trehalose pathway, which is absent in humans, is vital for protecting fungal cells against various environmental stresses, including the thermal stress encountered within a host. mdpi.comnih.gov Trehalose, a simple disaccharide, helps maintain the integrity of the cell membrane and proteins. mdpi.com Because this pathway is crucial for fungal survival and virulence but absent in the host, its components, such as trehalose-6-phosphate (B3052756) synthase, are considered attractive targets for novel antifungal agents that could be used in combination therapies. nih.govnih.gov
Interactive Data Table: Research on Alternative Pathways and Miconazole
| Pathway/Target | Fungal Species | Key Finding | Potential Strategy | Reference(s) |
|---|---|---|---|---|
| Calcineurin Pathway | Candida albicans | Calcineurin is essential for both the acquisition and maintenance of miconazole tolerance. | Combination therapy with calcineurin inhibitors (e.g., FK506) and miconazole. | frontiersin.orgembopress.org |
| Hsp90 Pathway | Candida albicans | Hsp90 is required for the development of aneuploidy-mediated tolerance to miconazole. | Combination therapy with Hsp90 inhibitors and miconazole. | frontiersin.org |
| Trehalose Biosynthesis | Candida albicans, Aspergillus spp. | The pathway is essential for fungal stress adaptation and virulence, and is absent in humans. | Development of inhibitors for trehalose pathway enzymes to be used with azoles. | mdpi.comnih.gov |
Advanced Analytical and Bioanalytical Methodologies for Research Purposes
Chromatographic Techniques for Quantification in Complex Biological Matrices (e.g., cell lysates, animal tissues, in vitro media)
Chromatographic techniques are essential for the selective and sensitive quantification of "3,4-Dichloro Miconazole (B906) Nitrate" and its metabolites in complex biological samples. These methods allow for the separation of the analyte from endogenous matrix components that could interfere with accurate measurement.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the quantification of miconazole in various biological matrices. scribd.comresearchgate.net This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the compound in complex samples like plasma, tissues, and cell lysates.
The principle of HPLC-MS/MS involves the separation of the analyte from the sample matrix using an HPLC column, followed by ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This minimizes the impact of matrix effects and ensures accurate quantification.
Several studies have reported the development and validation of HPLC-MS/MS methods for miconazole. For instance, a validated method for the simultaneous determination of miconazole and other drugs in human plasma has been described. scribd.comresearchgate.net These methods typically involve a simple protein precipitation or liquid-liquid extraction step for sample preparation, followed by chromatographic separation on a C18 column and detection using an electrospray ionization (ESI) source in positive ion mode. scribd.comresearchgate.net The high sensitivity of these methods allows for the quantification of miconazole at the nanogram per milliliter level.
A study investigating the hydrolytic degradation of miconazole utilized liquid chromatography with tandem mass spectrometry (LC-MS/MS) to identify and characterize the degradation products. scribd.comresearchgate.net The accurate mass capabilities of the mass spectrometer were crucial in determining the elemental composition of the degradants and proposing their structures. scribd.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of miconazole. nih.gov While less common than HPLC-MS/MS for this particular compound, GC-MS can provide excellent separation and sensitive detection, especially for volatile derivatives of the analyte.
In a study on the simultaneous determination of miconazole nitrate (B79036) and metronidazole (B1676534) in pharmaceutical dosage forms, a GC-FID (Flame Ionization Detector) method was developed. nih.govsemanticscholar.org This method involved a temperature-programmed separation on a capillary column. nih.gov For the analysis of complex biological samples, a derivatization step might be necessary to increase the volatility and thermal stability of miconazole for GC analysis. The use of a mass spectrometer as a detector in GC-MS provides high selectivity and allows for the identification of the compound based on its mass spectrum.
Spectroscopic Methods for Structural Elucidation of Metabolites in Research Systems
Spectroscopic techniques are indispensable for elucidating the chemical structures of metabolites of "3,4-Dichloro Miconazole Nitrate" formed in various research systems. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used for this purpose.
A recent study utilized ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-HRMS) to identify new hepatic metabolites of miconazole. nih.govmdpi.com In this study, miconazole was incubated with human liver microsomes (HLM) to simulate phase I metabolism. The resulting metabolites were separated by UHPLC and their structures were elucidated based on their accurate mass measurements and fragmentation patterns obtained from the high-resolution mass spectrometer. nih.govmdpi.com Seven previously undescribed metabolites were identified, which were formed through biotransformation reactions such as hydroxylation of the benzene (B151609) ring and oxidation of the imidazole (B134444) moiety. nih.gov
The fragmentation patterns of the parent drug and its metabolites in the mass spectrometer provide crucial information about their structures. For example, the characteristic fragmentation of miconazole involves the cleavage of the dichlorobenzyl group. mdpi.com By comparing the fragmentation patterns of the metabolites to that of the parent compound, the sites of metabolic modification can be determined.
In Vitro Metabolism Studies in Subcellular Fractions (e.g., microsomal stability, CYP inhibition profiling)
In vitro metabolism studies using subcellular fractions, such as liver microsomes, are crucial for understanding the metabolic fate of "this compound". These studies provide valuable information on the compound's metabolic stability and its potential to inhibit major drug-metabolizing enzymes like the cytochrome P450 (CYP) family.
Microsomal Stability:
Microsomal stability assays are performed to determine the rate at which a compound is metabolized by microsomal enzymes. waters.com In one study, tritium-labeled miconazole nitrate was incubated with microsomal fractions from the liver, lungs, and kidneys of rats. hres.cahres.ca The results showed that while a significant portion of the drug remained unmetabolized, the primary metabolite formed was α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, resulting from oxidative O-dealkylation. hres.cahres.cahres.ca
CYP Inhibition Profiling:
Miconazole is known to interact with cytochrome P450 enzymes. nih.govdrugbank.com Specifically, it inhibits the fungal CYP450 enzyme 14α-lanosterol demethylase, which is the basis of its antifungal activity. nih.govdrugbank.com Studies have also investigated its inhibitory effects on human CYP enzymes. One study evaluated the effect of miconazole on CYP3A4 activity by measuring nifedipine (B1678770) oxidase activity in human liver microsomes. nih.gov The results showed that miconazole had an inhibitory effect on CYP3A4, with a 50% inhibitory concentration (IC50) of 74.2 nM. nih.gov Another study found that miconazole significantly decreased the metabolism of dapivirine (B1669821) by inhibiting CYP1A1 and CYP3A4 enzymes. nih.gov Miconazole also demonstrated potent to moderate inhibition of several other CYP enzymes, including CYP1A1, CYP1A2, CYP1B1, CYP2B6, CYP2C8, and CYP2C19. nih.gov
Table 1: In Vitro CYP Inhibition by Miconazole
| CYP Isoform | Inhibition Potency | Reference |
|---|---|---|
| CYP1A1 | Potent | nih.gov |
| CYP1A2 | Moderate | nih.gov |
| CYP1B1 | Potent | nih.gov |
| CYP2B6 | Potent | nih.gov |
| CYP2C8 | Potent | nih.gov |
| CYP2C19 | Potent | nih.gov |
| CYP3A4 | Potent (IC50 = 74.2 nM) | nih.govnih.gov |
Microscopic and Imaging Techniques for Cellular Localization and Morphological Effects
Microscopic and imaging techniques are employed to visualize the cellular localization of "this compound" and to observe its effects on the morphology of fungal cells.
Studies on Candida albicans have shown that miconazole nitrate induces progressive cytoplasmic deterioration and significant changes in cell shape, ultimately leading to cell necrosis. hres.cahres.ca The morphological alterations observed depend on the concentration and duration of exposure. At fungistatic concentrations (10⁻⁶ M), the effects include lysis of cytoplasmic organelles, loss of the cell plasmalemma, and irregular thickening of the cell wall with multiple inclusions. hres.cahres.ca At fungicidal concentrations (10⁻⁴ M), the cell interior becomes completely necrotic, while the cell wall remains unaltered. hres.cahres.ca These observations provide a visual understanding of the drug's mechanism of action at a cellular level.
Future Research Directions and Translational Insights Academic Perspective
Discovery of Novel Fungal Targets and Pathways Vulnerable to Miconazole (B906) Derivatives
The primary mechanism of action for miconazole and its derivatives is the inhibition of the cytochrome P450 (CYP) enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. wikipedia.orgpatsnap.com This inhibition disrupts membrane integrity, leading to fungal cell death. patsnap.comresearchgate.net However, the emergence of drug-resistant fungal strains necessitates the exploration of novel cellular targets and pathways.
Recent research has focused on developing new miconazole analogues to overcome resistance. For instance, novel selenium-containing miconazole derivatives have been synthesized and shown to have potent antifungal activity, including against drug-resistant strains. bohrium.com These compounds, particularly diselenide derivatives, exhibit strong inhibitory effects and fungicidal activity, and they have been shown to inhibit biofilm formation. bohrium.com Another study focused on azole derivatives with benzanilide-containing side chains, which demonstrated significant antifungal activity against resistant fungi by inhibiting biofilm formation and the expression of resistance-related genes like ERG11 and the efflux pump gene CDR1. rsc.org
Beyond direct enzyme inhibition, some miconazole derivatives have been shown to induce the accumulation of reactive oxygen species (ROS) in fungal cells, contributing to their fungicidal activity. rsc.orgmdpi.comnih.gov This suggests that targeting cellular oxidative stress pathways could be a viable strategy to enhance the efficacy of these compounds. The fungicidal action of miconazole, in contrast to the often fungistatic nature of other azoles, is partly attributed to this ROS accumulation. nih.govasm.org
Furthermore, investigations into the broader cellular impact of miconazole derivatives have revealed effects on mitochondrial function and other metabolic pathways. nih.gov Early studies indicated that miconazole can inhibit respiratory pathways and mitochondrial ATPase in Candida albicans. nih.gov These findings suggest that a multi-pronged approach, targeting both ergosterol synthesis and other essential cellular processes, could be a powerful strategy to combat fungal infections and mitigate the development of resistance. The exploration of these alternative targets and pathways remains a critical area of future research.
Development of Advanced In Vitro 3D Models and Organoid Systems for Fungal Infection Research
The development of more physiologically relevant in vitro models is crucial for advancing our understanding of fungal infections and for the preclinical testing of antifungal agents. Traditional 2D cell culture systems often fail to recapitulate the complex three-dimensional (3D) architecture and microenvironment of human tissues, limiting their predictive value.
Recent advancements have seen the development of reconstructed human epidermis (RHE) models to study dermatophytosis. oup.com These models have been successfully used to investigate the infection mechanisms of dermatophytes like Trichophyton rubrum and to evaluate the efficacy of antifungal agents such as miconazole. oup.com In these RHE models, topically applied miconazole was shown to effectively inhibit fungal invasion, demonstrating the utility of such systems for testing new antifungal formulations. oup.com
Furthermore, the emergence of organoid technology offers an even more sophisticated platform for infectious disease research. accscience.com Organoids are self-organizing 3D structures derived from stem cells that mimic the structure and function of native organs. accscience.com While the application of organoid systems to study fungal infections is still a developing field, they hold immense promise for modeling host-pathogen interactions in a more realistic context. deepdyve.comkuleuven.berug.nl For instance, lung organoids could be used to study invasive aspergillosis, while intestinal organoids could model Candida infections of the gut.
A significant challenge in organoid research is the development of suitable hydrogel scaffolds that support organoid growth and allow for the introduction of pathogens. accscience.com Advanced hydrogels with tunable properties are being developed to address this need. accscience.com The integration of fungal pathogens into these organoid systems will enable detailed investigations into infection processes, host immune responses, and the efficacy of antifungal drugs like 3,4-dichloro miconazole nitrate (B79036) in a human-relevant setting.
The use of 3D printing technology is also being explored to create novel drug delivery systems. For example, 3D-printed buccal films containing miconazole have been developed for the treatment of oral candidiasis. nih.govcomet.techresearchgate.netresearchgate.net These films provide sustained drug release and offer a promising alternative to traditional formulations. nih.govcomet.tech
Exploration of Compound Repurposing and Combination Strategies in Academic Settings
The high cost and lengthy timeline associated with developing new drugs have spurred academic interest in repurposing existing compounds and exploring combination therapies to enhance the efficacy of current antifungal agents. asm.orgasm.org
Compound Repurposing: Several studies have investigated the potential of repurposing non-antifungal drugs to act as potentiators for miconazole. A notable example is the screening of a repositioning library which identified artesunate, an antimalarial drug, as a potent synergizer with miconazole against Candida albicans biofilms. asm.orgasm.org This approach is economically favorable as the safety profiles and dosing regimens of these drugs are already established. asm.org Alexidine dihydrochloride, an antiseptic, has also shown promise as a repurposing candidate with broad-spectrum antifungal activity, including against azole-resistant isolates. asm.org
Combination Strategies: Combining miconazole with other antifungal agents or compounds that target different cellular pathways is a key strategy to overcome resistance and improve therapeutic outcomes.
Miconazole and other Antifungals: Studies have explored combinations of miconazole with other antifungals like terbinafine (B446), which have shown synergistic effects against various fungal species, including multidrug-resistant strains. oup.com However, the combination of miconazole with amphotericin B has yielded conflicting results, with some studies showing antagonism, particularly when the fungus is pre-incubated with a lipophilic azole like miconazole. oup.com
Miconazole and Non-Antifungal Compounds: Research has demonstrated that combining miconazole with compounds like polygodial results in strong synergistic fungistatic and fungicidal action against Candida albicans. scirp.org Similarly, the quaternary ammonium (B1175870) compound domiphen (B77167) bromide has been identified as a potentiator of miconazole, showing synergistic activity against biofilms of various Candida species, including azole-resistant strains. asm.org The combination of miconazole with magnoflorine (B1675912) has also been shown to have a weak synergistic anti-candida effect. frontiersin.org In a different therapeutic area, the combination of erythromycin (B1671065) and miconazole has proven effective in treating inflammatory acne lesions. brieflands.com
These academic explorations into repurposing and combination therapies highlight a promising avenue for expanding the antifungal armamentarium and addressing the challenge of drug resistance. nih.gov
Applications in Veterinary Mycology Research and Agricultural Fungal Pathogen Control
The application of azole antifungals extends beyond human medicine into veterinary and agricultural sectors. The extensive use of azoles in agriculture, however, has raised concerns about the development of cross-resistance in clinically relevant fungal pathogens. biotech-asia.orgnih.gov
Veterinary Mycology: Fungal infections are a significant concern in veterinary medicine, affecting a wide range of animals. Miconazole and its derivatives are used to treat various mycoses in animals. Research in this area focuses on optimizing treatment strategies and understanding the epidemiology of fungal diseases in animal populations.
Agricultural Fungal Pathogen Control: Azole fungicides are widely used in agriculture to protect crops from a variety of fungal diseases. researchgate.netbiotech-asia.org Their broad-spectrum activity and stability make them effective against pathogens that cause diseases like leaf rust, powdery mildew, and various blights. biotech-asia.orgnih.gov
Recent research has explored the novel application of imidazole (B134444) antifungals, including miconazole nitrate, as agricultural fungicides. google.com Studies have shown that these compounds can be highly effective against a range of crop fungal diseases, in some cases exceeding the activity of commercially available triazole fungicides. google.com The specific diseases targeted include sheath blight, anthracnose, sclerotinia rot, watermelon wilt, wheat scab, and rice blast, among others. google.com
The table below summarizes the inhibitory effects of miconazole on the hyphae of various pathogenic fungi relevant to agriculture, as demonstrated in one study. google.com
| Pathogenic Fungus | EC50 (mg/L) |
| Rhizoctonia solani | 1.83 |
| Colletotrichum gloeosporioides | 0.92 |
| Sclerotinia sclerotiorum | 0.57 |
| Fusarium oxysporum f.sp. niveum | 2.41 |
| Fusarium graminearum | 1.15 |
| Magnaporthe oryzae | 0.78 |
| Alternaria solani | 1.36 |
This data highlights the potential of miconazole and its derivatives as effective tools in agricultural disease management. However, the widespread agricultural use of azoles necessitates a "One Health" approach to monitor and mitigate the risk of driving antifungal resistance in both environmental and clinical settings. nih.gov
Integration of Artificial Intelligence and Machine Learning in Antifungal Drug Discovery and Resistance Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development, offering powerful new tools to combat the growing threat of antifungal resistance. nih.gov These computational approaches can significantly accelerate the identification of novel antifungal compounds, predict resistance patterns, and optimize treatment strategies. mdpi.comcdnsciencepub.com
Accelerating Drug Discovery: AI algorithms can analyze vast chemical libraries and predict the biological activity of compounds, identifying promising candidates that might be missed by traditional screening methods. nih.gov ML models can be trained on large datasets of known antifungal agents and their targets to predict the antifungal potential of new molecules. nih.gov This can help in designing novel miconazole derivatives with enhanced efficacy and a lower propensity for resistance.
Predicting Antifungal Resistance: A critical application of ML is in the prediction of antifungal resistance. mdpi.com Researchers have developed ML models that can identify azole-resistant fungal strains based on protein sequence data of the target enzyme, CYP51/ERG11. mdpi.com These models can discern key features that distinguish between susceptible and resistant strains, providing insights into the molecular mechanisms of resistance. mdpi.com
Another promising approach involves using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry data to train ML algorithms for the rapid detection of fluconazole (B54011) resistance in Candida albicans. frontiersin.orgunil.ch This method has the potential to provide same-day results, enabling more timely and targeted antifungal therapy. frontiersin.org
The table below illustrates the performance of a machine learning model in predicting fluconazole susceptibility. frontiersin.org
| Metric | Value |
| Overall Accuracy | 85.71% |
| Specificity | 88.89% |
| Sensitivity | 83.33% |
Future Outlook: The continued development and application of AI and ML in fungal drug development hold immense promise. nih.gov By integrating these technologies, researchers can enhance the discovery of new antifungal agents, including novel derivatives of 3,4-dichloro miconazole nitrate, and develop more effective strategies to predict and overcome antifungal resistance. nih.govcdnsciencepub.com This interdisciplinary approach is essential for addressing the challenges posed by fungal infections in the 21st century.
Q & A
Q. How is this compound identified and quantified in pharmaceutical formulations using chromatographic methods?
-
Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 235 nm is preferred. The mobile phase typically combines methanol, water, and triethylamine acetate (e.g., 65:35:0.1 v/v). System suitability tests require resolution ≥2.0 between peaks, tailing factor ≤2.0, and RSD ≤2.0% for replicate injections. Quantification uses the formula:
where is the standard concentration and are peak responses of the assay and standard preparations .
Q. What are the common impurities associated with this compound, and how are they controlled during manufacturing?
- Methodological Answer : Key impurities include deschlorobenzyl econazole (CAS 24155-42-8), miconazole benzyl analog (CAS 24169-00-4), and related compounds C (CAS 27220-35-5) and I (CAS 909277-72-1). Control strategies involve gradient HPLC with relative retention time (RRT) criteria (e.g., RRT 0.74–0.78 for related compound C) and impurity limits (e.g., NMT 0.25% for individual impurities). Reference standards are critical for method validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data when this compound is formulated with cyclodextrin derivatives?
- Methodological Answer : Differential scanning calorimetry (DSC) and FT-IR spectroscopy are used to characterize inclusion complexes. For example, partial complexation with β-cyclodextrin may alter thermal behavior (e.g., shifted endotherms in DSC) and FT-IR peak shifts (e.g., C=O stretching at 1690 cm⁻¹). Stability studies should compare free vs. complexed drug under accelerated conditions (40°C/75% RH) to assess degradation kinetics .
Q. What advanced analytical strategies are recommended for profiling degradation products of this compound under accelerated storage conditions?
- Methodological Answer : Hyphenated techniques like LC-MS/MS and NMR are essential. For example, LC-MS can identify oxidative degradation products (e.g., hydroxylated metabolites) via molecular ion clusters at m/z 444–479. Accelerated studies should monitor photodegradation (e.g., exposure to UV light at 254 nm) and hydrolytic pathways (pH 1.2–6.8 buffers) .
Q. How does the use of deuterated analogs (e.g., Miconazole-d5 Nitrate) enhance pharmacokinetic studies of this compound?
- Methodological Answer : Miconazole-d5 Nitrate (CAS 1216653-51-8) serves as an internal standard in LC-MS to correct matrix effects and ionization variability. Its deuterated structure ensures co-elution with the parent compound while providing distinct mass transitions (e.g., m/z 484→267 for d5 vs. 479→262 for non-deuterated). This improves quantification accuracy in plasma and tissue homogenates .
Q. What methodological revisions have been implemented in the optical rotation testing of this compound according to updated pharmacopeial standards?
- Methodological Answer : The revised USP <781A> specifies angular rotation measurements at 20°C using a 10 mg/mL solution in methanol. Acceptance criteria are tightened to −0.10° to +0.10°, requiring high-purity solvents and calibrated polarimeters. Temperature-controlled cuvettes and triplicate measurements are mandatory to minimize experimental error .
Method Validation and Regulatory Compliance
Q. How should researchers validate chromatographic methods for detecting trace impurities in this compound batches?
- Methodological Answer : Validation parameters include:
- Specificity : Resolve all impurities (e.g., RRT 0.22–0.78) from the main peak.
- Linearity : R² ≥0.999 over 0.1–1.5% impurity range.
- Accuracy : Spike recovery 98–102% for impurities at 0.15% and 0.25%.
- Precision : RSD ≤5.0% for repeatability and intermediate precision.
- LOD/LOQ : ≤0.05% and ≤0.10%, respectively, verified via signal-to-noise ratios ≥3 and 10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
